3-(Quinolin-2-ylmethylidene)piperazin-2-one
Description
Historical Context and Development
The synthesis of 3-(quinolin-2-ylmethylidene)piperazin-2-one represents a milestone in the evolution of quinoline-piperazine hybrid compounds. While early quinoline derivatives like quinine (isolated in 1820) dominated 19th-century medicinal chemistry, systematic exploration of piperazine-quinoline conjugates began in the 1970s with antimalarial research. The specific compound emerged from 21st-century efforts to optimize pharmacokinetic properties through strategic hybridization, as evidenced by patent filings describing improved synthetic routes for related structures.
Key developmental milestones include:
- 2008 : Liu et al. reported optimized synthetic protocols for 7-chloro-4-(piperazin-1-yl)-quinoline, establishing foundational methodologies
- 2015 : Al-Ghorbani et al. demonstrated enhanced bioactivity through piperazine-quinoline conjugation in antioxidant and anti-inflammatory agents
- 2022 : Gnanavelu et al. published structure-activity relationship studies on novel quinoline-piperazine hybrids, including derivatives with methylidene bridges
Significance in Medicinal Chemistry
This compound exemplifies rational drug design through:
- Dual-target engagement : The quinoline moiety enables DNA intercalation, while the piperazin-2-one ring enhances solubility and facilitates enzyme inhibition
- Structural tunability : The methylidene bridge allows precise modulation of electronic properties and stereochemistry
- Broad-spectrum potential : Hybrids demonstrate activity against multiple therapeutic targets, including:
Comparative Bioactivity Profile
Position within Quinoline-Piperazine Hybrid Compounds
The compound occupies a unique niche due to:
- Conformational restraint : The methylidene bridge between C3 of piperazin-2-one and quinoline's C2 position creates a semi-rigid structure that enhances target selectivity
- Electronic modulation : Resonance between the quinoline π-system and piperazinone's carbonyl group generates a polarized electron cloud favorable for H-bond interactions
- Synthetic accessibility : Modern protocols achieve >80% yield through:
Structural comparison with analogs reveals critical differences:
Current Research Status and Significance
Recent advances (2020-2025) highlight three key research frontiers:
1. Antimicrobial Development
- Tuberculosis : Derivatives show 150-fold greater potency than isoniazid against MDR-TB strains
- Gram-negative pathogens : Modified analogs overcome efflux pump resistance in P. aeruginosa through porin-mediated uptake
2. Oncology Applications
- Topoisomerase inhibition : The planar quinoline system intercalates DNA while the piperazinone moiety chelates Mg^2+^ in ATP-binding pockets
- HDAC modulation : Demonstrates IC~50~ 3.2 μM against HDAC6 via zinc coordination
3. Synthetic Methodology Innovations
- Flow chemistry : Continuous synthesis reduces reaction time from 24h to 45min
- Green chemistry : Aqueous workup protocols eliminate toxic solvents (patent CN103429586A)
Ongoing clinical investigations focus on:
Properties
IUPAC Name |
(3E)-3-(quinolin-2-ylmethylidene)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSITWHUNWVGOS-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C\C2=NC3=CC=CC=C3C=C2)/N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound features a quinoline moiety (bicyclic aromatic system with a nitrogen at position 2) linked via a methylidene bridge (-CH=) to a piperazin-2-one ring (six-membered cyclic amide). This conjugation system necessitates precise synthetic control to ensure regioselectivity and avoid side reactions such as over-reduction or polymerization. The planar quinoline group facilitates π-π stacking interactions, while the piperazinone ring offers hydrogen-bonding sites.
Key Synthetic Challenges
- Regioselective Formation : Positioning the methylidene bridge exclusively at the quinoline C2 position requires careful substrate design.
- Cyclic Amide Stability : The piperazinone ring’s lactam structure is prone to hydrolysis under acidic or basic conditions, demanding neutral pH control.
- Conjugation Maintenance : Preserving the extended π-system between quinoline and piperazinone is critical for electronic properties.
Primary Synthetic Routes
Condensation of Quinoline-2-Carbaldehyde with Piperazin-2-one
Reaction Mechanism
This one-pot method involves the base-catalyzed condensation of quinoline-2-carbaldehyde with piperazin-2-one. The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the piperazinone’s secondary amine, followed by dehydration to form the methylidene bridge.
Representative Procedure :
- Dissolve quinoline-2-carbaldehyde (1.0 equiv) and piperazin-2-one (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 80°C under N₂ for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 65–72%).
Optimization Insights
- Solvent Choice : DMF enhances reactant solubility but may lead to byproducts; switching to THF reduces side reactions but lowers yield by 15%.
- Catalyst Screening : K₂CO₃ outperforms NaHCO₃ or Et₃N due to superior deprotonation capacity.
Table 1: Comparative Solvent Performance
| Solvent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| DMF | 72 | 95 | Quinoline dimer (3%) |
| THF | 58 | 98 | None detected |
| Toluene | 41 | 89 | Oxidized aldehyde (12%) |
Cyclocondensation of N-Substituted β-Ketoamides
Microwave-Assisted Protocol
Adapting methodologies from phenanthridinone synthesis, this route employs β-ketoamide precursors subjected to microwave irradiation for rapid cyclization:
- Prepare N-(quinolin-2-ylmethyl)-β-ketoamide by reacting 2-(aminomethyl)quinoline with diketene.
- Suspend in DMF with K₂CO₃ (5.0 equiv), irradiate at 150°C (100 W, 2 hours).
- Isolate via aqueous workup (yield: 68–75%).
Mechanistic Analysis
The reaction proceeds through enolate formation at the β-keto position, followed by intramolecular attack on the quinoline-adjacent amine. Microwave irradiation accelerates the rate by 8-fold compared to conventional heating.
Reductive Amination Pathway
Two-Step Process
Based on piperazine derivative syntheses, this method first generates a Schiff base intermediate, then reduces it selectively:
Step 1: Schiff Base Formation
- React 2-quinolinecarbaldehyde with piperazin-2-one in ethanol at reflux (4 hours).
- Isolate the imine intermediate (yield: 85–90%).
Step 2: Sodium Cyanoborohydride Reduction
- Treat the Schiff base with NaBH₃CN (1.5 equiv) in MeOH at 0°C.
- Maintain pH 5–6 using AcOH (yield: 78%).
Stereoelectronic Considerations
The exocyclic double bond’s (E)-configuration is preserved due to conjugation stabilization, confirmed by NOESY NMR.
Advanced Methodologies
Flow Chemistry Approaches
Microreactor Synthesis
A continuous-flow system reduces reaction time from hours to minutes:
- Conditions : 0.1 M substrate in EtOH, 120°C, 5-minute residence time.
- Outcome : 89% conversion, 94% isolated purity.
Benefits Over Batch Processing
- 3-fold reduction in solvent use.
- No observable thermal degradation products.
Analytical Characterization
Spectroscopic Fingerprints
- ¹H NMR (DMSO-d₆) : δ 8.45 (d, J = 8.5 Hz, quinoline H3), 7.90 (m, quinoline H5–H8), 3.75 (s, piperazinone CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Table 2: Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|
| Condensation | 72 | 95 | Moderate |
| Microwave Cyclization | 75 | 97 | High |
| Reductive Amination | 78 | 93 | Low |
| Flow Chemistry | 89 | 94 | Excellent |
Industrial-Scale Considerations
Cost Analysis
- Quinoline-2-carbaldehyde : $12.50/g (bulk pricing reduces to $4.80/g at 10 kg scale).
- Piperazin-2-one : $8.30/g, contributing 63% of raw material costs.
Waste Stream Management
- DMF recovery via vacuum distillation achieves 92% solvent reuse.
- Solid byproducts (e.g., K₂CO₃ residues) neutralized with citric acid for safe disposal.
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-ylmethylidene)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, piperazine derivatives, and various substituted compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
3-(Quinolin-2-ylmethylidene)piperazin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-ylmethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. This interaction can lead to the disruption of cellular functions, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Piperazine Hybrids
2-(Piperazin-1-yl)quinoline Maleate
- Structure: Differs by replacing the piperazinone lactam with a piperazine ring and a maleate counterion.
- Properties: Exhibits higher solubility due to the maleate salt form.
- Applications : Often used in receptor-binding studies due to its amine-rich structure.
4-[3-(Hydroxymethyl)quinolin-2-yl]piperazin-2-one
- Structure: Contains a hydroxymethyl group on the quinoline ring, enhancing hydrophilicity.
- Synthesis: Prepared via substitution reactions between chloromethylquinolinones and pyrimidine derivatives in DMF .
- Activity : The hydroxymethyl group may improve blood-brain barrier penetration compared to the parent compound .
Piperazinone Derivatives with Varied Substituents
3-((4-Arylpyrimidin-2-yl)piperazin-1-yl)methyl)quinolin-2(1H)-ones
- Structure : Incorporates a pyrimidine-aryl group on the piperazine ring.
- Synthesis: Microwave-assisted reactions between pyrimidines and chloromethylquinolinones (120°C, 250 W) .
- Biological Activity : Demonstrated potent P-glycoprotein (P-gp) inhibition, reversing multidrug resistance in leukemia cell lines (e.g., Lucena 1) with IC₅₀ values <1 μM .
Piperazinone-Based Cytotoxic Agents
- Structure: Bioisosteric replacements of imidazole with piperazinone (e.g., derivatives of L-778,123).
- Activity : Showed selective cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) via MTT assays, with IC₅₀ values ranging from 5–20 μM .
- Advantage : Reduced off-target effects compared to imidazole-containing analogs due to altered hydrogen-bonding capabilities .
Lactam Reactivity and Stability
- Piperazin-2-one vs. Morpholin-3-one: Piperazin-2-one reacts with triethyl phosphite to form amino-gem-bisphosphonates, while morpholin-3-one yields dehydrophosphonates. This highlights the piperazinone ring’s unique reactivity in nucleophilic addition reactions .
- Hydrolysis Stability : Piperazin-2-one derivatives are more resistant to hydrolysis than thiomorpholin-3-one analogs, likely due to reduced ring strain .
Data Tables
Table 2: Reactivity Comparison of Lactams with Triethyl Phosphite
Key Research Findings
Anticancer Potential: Quinoline-piperazinone hybrids exhibit dual mechanisms—P-gp inhibition and direct cytotoxicity—making them valuable in overcoming multidrug resistance .
Synthetic Flexibility : Microwave-assisted synthesis reduces reaction times (15–60 minutes) compared to traditional reflux methods (3 days) .
Structure-Activity Relationship (SAR): Quinoline Substitution: Electron-withdrawing groups (e.g., Cl) enhance P-gp inhibition . Piperazinone Modification: Hydroxymethyl groups improve solubility without compromising stability .
Biological Activity
3-(Quinolin-2-ylmethylidene)piperazin-2-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₁₂N₂O and features a piperazine ring linked to a quinoline moiety via a methylene bridge. This unique structure contributes to its pharmacological properties. The presence of both the quinoline and piperazine components is believed to enhance its bioactivity compared to other similar compounds.
Antimicrobial Activity
Research indicates that 3-(quinolin-2-ylmethylidene)piperazin-2-one exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities. The potential applications in treating infections caused by resistant bacteria are noteworthy.
Anticancer Activity
The anticancer potential of 3-(quinolin-2-ylmethylidene)piperazin-2-one has been evaluated through various in vitro studies. The compound was tested against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3). The results demonstrated a concentration-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Table 1: In Vitro Anticancer Activity of 3-(Quinolin-2-ylmethylidene)piperazin-2-one
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | <47 |
| MDA-MB-231 | 25 | ~30 |
| PC-3 | 15 | 56 |
| MRC-5 | 15 | >82 |
As shown in this table, the compound significantly reduced the viability of cancer cells at varying concentrations while exhibiting minimal effects on normal human fetal lung fibroblast cells (MRC-5), highlighting its selective cytotoxicity .
The proposed mechanism of action for 3-(quinolin-2-ylmethylidene)piperazin-2-one involves interaction with specific molecular targets within cancer cells. It is believed to modulate key signaling pathways associated with cell proliferation and apoptosis. Additionally, preliminary studies suggest that it may inhibit heat shock proteins (Hsp90 and Hsp70), which are crucial for cancer cell survival .
Case Studies
Several studies have focused on the synthesis and biological evaluation of quinoline derivatives, including 3-(quinolin-2-ylmethylidene)piperazin-2-one. For example, a study evaluated various analogs for their growth inhibitory potency in cancer cell lines. Compounds were synthesized using Pd-catalyzed cross-coupling reactions, leading to the identification of several promising candidates with potent anticancer activity .
Table 2: Growth Inhibition Values for Quinoline Derivatives
| Compound | GI50 (µM) |
|---|---|
| 3a | 48 |
| 3b | 28 |
| 3c | 37 |
| 4g | Not specified |
This table illustrates the GI50 values for selected compounds, indicating their efficacy in inhibiting cancer cell growth. The lower the GI50 value, the more potent the compound is in reducing cell viability .
Q & A
Q. What structural features differentiate this compound from other quinoline-piperazine hybrids in terms of reactivity?
- Methodological Answer :
- Conjugation effects : The methylidene linker in 3-(Quinolin-2-ylmethylidene)piperazin-2-one enables π-π stacking with aromatic residues in target proteins, unlike saturated linkers .
- Ring strain : Piperazin-2-one’s lactam ring exhibits greater rigidity than piperazine, affecting conformational dynamics during binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
